Simethicone

Catalog No.
S543205
CAS No.
8050-81-5
M.F
C6H18O4Si3
M. Wt
238.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Simethicone

CAS Number

8050-81-5

Product Name

Simethicone

IUPAC Name

dioxosilane;methoxy-dimethyl-trimethylsilyloxysilane

Molecular Formula

C6H18O4Si3

Molecular Weight

238.46 g/mol

InChI

InChI=1S/C6H18O2Si2.O2Si/c1-7-10(5,6)8-9(2,3)4;1-3-2/h1-6H3;

InChI Key

AMTWCFIAVKBGOD-UHFFFAOYSA-N

SMILES

CO[Si](C)(C)O[Si](C)(C)C.O=[Si]=O

Solubility

Insoluble in water
Insoluble in alcohol

Synonyms

Simethicone; Disflatyl; Phazyme; Simethicone; Simeticone;

Canonical SMILES

CO[Si](C)(C)O[Si](C)(C)C.O=[Si]=O

Description

The exact mass of the compound Simethicone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in waterinsoluble in alcohol. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Siloxanes - Silicones - Dimethylpolysiloxanes. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Diagnostic Aid:

  • Endoscopy: Studies suggest simethicone administration before upper endoscopy procedures might improve visualization of the stomach lining by reducing gas bubbles. This could potentially aid in earlier and more accurate diagnosis of gastric conditions )

Infant Colic:

  • Researchers are exploring the potential benefits of simethicone for managing infant colic. While the exact mechanism remains unclear, some studies suggest simethicone might help reduce gas-related discomfort in infants )

Irritable Bowel Syndrome (IBS):

  • Simethicone's role in managing IBS symptoms is under investigation. Some studies indicate that combining simethicone with antispasmodic medications might offer better relief from bloating, a common IBS symptom )

Simethicone is a mixture of dimethicone and silicon dioxide, functioning as an anti-foaming agent. It is primarily utilized to alleviate symptoms associated with excessive gas in the gastrointestinal tract, such as bloating, burping, and flatulence. Approved by the Food and Drug Administration in 1952, simethicone is available under various brand names, including Phazyme and Gas-X .

The chemical formula for simethicone is represented as C6H18O4Si3C_6H_{18}O_4Si_3 . It acts by decreasing the surface tension of gas bubbles in the gastrointestinal tract, facilitating their expulsion either through belching or flatulence .

Simethicone works by reducing the surface tension of gas bubbles in the digestive tract []. Gas in the digestive system usually exists as small bubbles. These small bubbles can easily coalesce and form larger, more bothersome bubbles that cause bloating, pressure, and discomfort. Simethicone disrupts the surface tension of these bubbles, allowing them to combine into larger bubbles that can be more easily expelled through belching or flatulence [].

Simethicone is generally safe for most people []. There are no reported cases of significant toxicity or side effects. However, some individuals may experience mild allergic reactions or gastrointestinal upset. Simethicone can also interfere with the absorption of thyroid medications if taken concurrently. It is recommended to take simethicone at least four hours before or after thyroid medication.

Within the body as it is not systemically absorbed. Instead, it acts locally in the gastrointestinal tract. Its mechanism involves coalescing smaller gas bubbles into larger ones, which can then be expelled more easily. This surfactant action does not alter the production of gas but rather aids in its removal .

Simethicone is synthesized through the polymerization of siloxanes (silicon-oxygen compounds) combined with silicon dioxide. The resulting product is a stable mixture that exhibits anti-foaming properties. The exact synthesis process may vary among manufacturers but generally involves controlling the polymerization conditions to achieve the desired molecular weight and viscosity .

Simethicone has several applications beyond its primary use as an anti-flatulence agent:

  • Gastrointestinal Relief: It is commonly used to relieve symptoms of bloating and discomfort due to excess gas.
  • Postoperative Care: Simethicone may be administered to alleviate postoperative abdominal discomfort in infants .
  • Combination Products: It is often included in formulations with other gastrointestinal medications to enhance efficacy .
  • Veterinary Medicine: Simethicone is also marketed for use in animals to relieve similar symptoms .

Several compounds exhibit properties similar to simethicone. Below are some notable examples:

CompoundPrimary UseMechanism of ActionUnique Features
DimethiconeSkin protectantForms a barrier on skinPrimarily used for topical applications
Activated CharcoalGastrointestinal detoxificationAdsorbs toxins and gasesNon-surfactant; works through adsorption
Magnesium HydroxideAntacidNeutralizes stomach acidSystemically absorbed; alters pH level
Aluminum HydroxideAntacidBinds phosphate; neutralizes stomach acidCan cause constipation; systemically absorbed

Uniqueness of Simethicone

Simethicone stands out due to its non-systemic absorption and specific action on gas bubbles without altering their production. Unlike activated charcoal or antacids like magnesium hydroxide and aluminum hydroxide, which have systemic effects or different mechanisms, simethicone's localized action makes it particularly effective for treating symptoms related to excess gas without significant side effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Gray, translucent, viscous liquid
Liquid

Hydrogen Bond Acceptor Count

4

Exact Mass

238.05128865 g/mol

Monoisotopic Mass

238.05128865 g/mol

Heavy Atom Count

13

Density

0.98 /Polydimethyl Silicones/

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 48 of 51 companies (only ~ 5.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

Simethicone is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Simethicone is indicated for the treatment of bloating, pressure, and cramps caused by gas. Simethicone is also used as part of bowel preparation for colonoscopies.

Therapeutic Uses

Antifoaming Agents; Emollients
/EXPERIMENTAL THERAPY/ Currently, there is no standardized protocol for bowel preparation before small bowel capsule endoscopy (SBCE). This study aimed to investigate the effect of simethicone combined with polyethylene glycol (PEG) on the visualization quality (VQ) of the SBCE in patients with or without known or suspected Crohn's disease (CD). This observational, prospective, single-center study included consecutive patients undergoing a SBCE between 2007 and 2008. Patients received either a standard bowel cleansing preparation of 2 L PEG and 80 mg simethicone orally 12 and 1 h before SBCE respectively (Group A) or only PEG (Group B). VQ, based on scores for luminal bubbles in frames taken from the small intestine, examination completeness, SBCE diagnostic yield, gastric and small bowel transit times were recorded. Of the 115 patients finally included (Group A, n=56 and Group B, n=59) the cecum was visualized in 103 (89.6%). Simethicone overall improved the VQ in the proximal [OR: 2.43 (95%CI: 1.08-5.45), P=0.032] but not in the distal bowel segment (P=0.064). Nevertheless, this effect was not observed in patients undergoing SBCE for either known or suspected CD. Simethicone as an adjunct to PEG for bowel preparation in patients undergoing SBCE significantly improved the VQ in non-CD patients.
Simethicone is used as an adjunct in the symptomatic treatment of flatulence, functional gastric bloating, and postoperative gas pains. For self-medication, the drug is used as an antiflatulent to relieve symptoms commonly referred to as gas, including upper GI bloating, pressure, fullness, or stuffed feeling. Simethicone also has been used prior to gastroscopy to enhance visualization and prior to radiography of the intestine to reduce gas shadows. Although there is gastroscopic evidence that simethicone aids in the elimination of gas from the GI tract and reduces postoperative gas pains, the relationship of gas accumulation to what patients commonly refer to as symptoms of gas under ordinary conditions is not clear; however, the drug also has been shown to be effective in relieving these symptoms. Preparations of simethicone with antacids, antispasmodics, or digestive enzymes are available, but use of inflexible combinations of drugs is often unwarranted, and these products have not been well evaluated.
Although simethicone is an effective antiflatulent, there currently is no conclusive evidence that immediate postprandial upper abdominal distress (IPPUAD) is caused by excessive gas, despite the fact that many patients commonly attribute symptoms of the distress to gas. In addition, current data are insufficient to establish the efficacy of simethicone for the symptomatic relief of IPPUAD, a symptom complex that occurs within 30 minutes after a meal and consists of sensations of GI bloating, distention, fullness, or pressure with upper abdominal discomfort but not aerophagia or hyperacidity.
For more Therapeutic Uses (Complete) data for Simethicone (11 total), please visit the HSDB record page.

Pharmacology

Simethicone acts by decreasing the surface tension of gas bubbles, thus facilitating their coalescence and expulsion as flatus or belching. It also prevents the formation and accumulation of mucus-enclosed pockets of gas in digestive tract. Simethicone also facilitates the passage of gas through bowel lumen and allows patients to excrete a greater volume of gas at one time, thereby reducing the number of flatus events.

MeSH Pharmacological Classification

Antifoaming Agents

Mechanism of Action

Simethicone is a surfactant that decreases the surface tension of gas bubbles in the gastrointestinal tract, more easily allowing gas to exit the body.
The clinical use of simethicone is based on its antifoam properties. Silicone antifoams spread on the surface of aqueous liquids, forming a film of low surface tension and thus causing collapse of foam bubbles. Simethicone reportedly allows mucus-surrounded gas bubbles in the GI tract to coalesce and be expelled.

Other CAS

8050-81-5

Absorption Distribution and Excretion

Simethicone is not systemically absorbed and so these data are not readily available.
Simethicone is eliminated in the feces.
Simethicone is physiologically inert; it does not appear to be absorbed from the GI tract or to interfere with gastric secretion or absorption of nutrients. Following oral administration, the drug is excreted unchanged in feces.

Metabolism Metabolites

Simethicone is not systemically absorbed and so it is not metabolised by the body.

Associated Chemicals

Silicon dioxide; 7631-86-9

Wikipedia

Simethicone

Drug Warnings

... Simethicone and carbamazepine, when taken together, may be a cause of carbamazepine toxicity. The risk of carbamazepine overdose should be considered when prescribing simethicone to a patient who is using carbamazepine.
Although no data are available on the use of simethicone during breastfeeding, it is known that simethicone is not absorbed orally. Therefore, it cannot be transferred to breastmilk. It is also used safely in breastfed infants. No special precautions are required.
Simethicone is apparently nontoxic, and no adverse effects have been reported.

Biological Half Life

Simethicone is not systemically absorbed and so these data are not readily available.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> ANTICAKING_AGENT; ANTIFOAMING_AGENT; -> JECFA Functional Classes
Cosmetics -> Skin conditioning; Antifoaming; Hair conditioning; Emollient

Methods of Manufacturing

Silicone dioxide is initially rendered hydrophobic in one of a variety of proprietary processes specific to a particular manufacturer. It is then slowly mixed with the silicone fluids in a formulation. After mixing, the simethicone is milled to ensure uniformity.

General Manufacturing Information

Dimethecone mixed with silicon dioxide is known as simethicone
The defoaming power of simethicone, when assoc with antacid, is more pronounced in suspension than in tablets. Incorporation of lactose in tablets enhances the defoaming efficiency. Antiflatulent-antispasmodic digestive tablets (simethicone, belladonna ext, pepsin, pancreatin, and dehydrocholic acid) achieve a mild decrease in their defoaming efficiency when stored for 360 days at 25 °C. Pepsin shows a reduction in its activity in tablets with simethicone while pancreatin achieves relatively greater stability with simethicone. The stability of total alkaloid content of belladonna is also improved with simethicone.
Average number of dimethylsiloxane units is 200 to 350.
NuSil currently manufactures a simethicone product line consisting of the MED-340 Simethicone USP (100%), MED-341 Simethicone Emulsion USP (30%), and the MED-342 Simethicone GS (30% granular solid). The MED-340 and MED-341 are USP monographed products while the MED-342 is a mixture of simethicone USP and a maltodextrin substrate.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids
Simethicone tablets and chewable tablets should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15 - 30 °C. Simethicone oral suspension should be stored in tight, light-resistant containers at a temperature less than 40 °C, preferably between 15- 30 °C; freezing should be avoided.

Interactions

The effect of an antacid on the bioavailability of lithium carbonate was determined in six healthy men in a crossover study. The volunteers were given single 300-mg doses of lithium carbonate alone and with 30 ml of an antacid containing aluminum and magnesium hydroxides with simethicone. Blood samples were collected at various times for 0-24 hours after each dose. The plasma samples were analyzed for lithium using a spectrophotometer, and bioavailability variables were calculated from plasma lithium concentration-time curves. There were no significant differences in peak plasma lithium concentration, time to peak concentration, area under the concentration-time curve from 0 to 24 hours, first-order absorption rate constant, and first-order elimination rate constant between the two treatments. Concurrent administration of antacids and lithium carbonate should not affect lithium blood concentrations.
Carbamazepine is an anticonvulsant drug and is also used as a treatment for patients with manic-depressive illness, post-herpetic neuralgia or phantom limb pain. The drug itself has many drug interactions. Simethicone is an antifoaming agent and is reported to be an inert material with no known drug interaction with carbamazepine. We present a case of a patient who was routinely using carbamazepine 400 mg three times per day and levetiracetam 500 mg twice daily, and experienced carbamazepine overdose after exposure to simethicone. After cessation of simethicone therapy normal drug levels of carbamazepine were obtained again with the standard dose of the drug. The mechanism of interaction is unknown but the risk of overdose should be considered when prescribing simethicone to a patient who is using carbamazepine. Simethicone and carbamazepine, when taken together, may be a cause of carbamazepine toxicity. The risk of carbamazepine overdose should be considered when prescribing simethicone to a patient who is using carbamazepine.
The abilities of antacid (Mylanta II /simethicone/), sucralfate, cimetidine, and ranitidine to protect the gastric mucosa against ethanol-induced necrosis were compared in a standardized, experimental rat model. Fasted rats received pretreatment with either saline, Mylanta II, 500 mg/kg of sucralfate, 50 mg/kg of cimetidine, or 50 mg/kg of ranitidine. This was followed one hour later by intragastric administration of 2 mL of 100 percent ethanol. Gastric mucosal injury was assessed four hours after administration of ethanol by quantitation of gross mucosal necrosis, assessment of mucosal histology, and determination of intragastric blood and protein concentrations. Pretreatment with Mylanta II or sucralfate significantly reduced ethanol-induced gastric mucosal necrosis. The protective effect of sucralfate was six to 10 times greater than that of Mylanta II. H2-receptor antagonists increased ethanol-induced gastric mucosal necrosis.
Alverine, an antispasmodic agent for the treatment of irritable bowel syndrome (IBS), may be combined with simethicone, a protective agent of the mucosa. Stress is a major factor triggering abdominal pain in IBS and causing hypersensitivity to colonic distension in animals through an increased colonic permeability. The antinociceptive effects of alverine and simethicone, separately or in association, were evaluated on stress-induced colonic hypersensitivity to distension in rats. The influence of simethicone on altered permeability was also tested. Groups of 8-10 female adult Wistar rats (200-250 g) housed individually were used. Gut paracellular permeability was evaluated after 2 hr of partial restraint stress using oral gavage with (51)Cr-EDTA and 24 hr of urine collection. The number of abdominal cramps during colonic distension was evaluated in animals equipped with electrodes on their abdominal striated muscles. At 200 mg/kg p.o. twice a day, but not at lower doses, simethicone reduced stress-induced increase of colonic permeability and hypersensitivity to distension. Administered alone at 10 mg/kg p.o., alverine also reduced stress-induced hypersensitivity to distension; lower doses were inactive. However, alverine administered at an inactive dose with simethicone suppressed stress-induced hypersensitivity to distension. We conclude that both simethicone and alverine have visceral antinociceptive effects by two different mechanisms and that simethicone exerts a potentiating effect on the antinociceptive action of alverine.

Stability Shelf Life

Stable under recommended storage conditions.
Retain their stability when exposed to extreme changes in temperature /Siloxane oils/

Dates

Modify: 2023-08-15
1: Barakat MT, Huang RJ, Banerjee S. Simethicone is retained in endoscopes despite reprocessing: impact of its use on working channel fluid retention and adenosine triphosphate bioluminescence values (with video). Gastrointest Endosc. 2018 Aug 17. pii: S0016-5107(18)32932-8. doi: 10.1016/j.gie.2018.08.012. [Epub ahead of print] PubMed PMID: 30125574.
2: Spinzi G, Andrealli A, Conforti FS. Use of N-acetylcysteine plus simethicone to improve mucosal visibility during upper GI endoscopy. Gastrointest Endosc. 2018 Sep;88(3):575. doi: 10.1016/j.gie.2018.04.2348. PubMed PMID: 30115313.
3: Kump P, Hassan C, Spada C, Brownstone E, Datz C, Haefner M, Renner F, Schoefl R, Schreiber F. Efficacy and safety of a new low-volume PEG with citrate and simethicone bowel preparation for colonoscopy (Clensia): a multicenter randomized observer-blind clinical trial vs. a low-volume PEG with ascorbic acid (PEG-ASC). Endosc Int Open. 2018 Aug;6(8):E907-E913. doi: 10.1055/a-0624-2266. Epub 2018 Aug 1. PubMed PMID: 30083580; PubMed Central PMCID: PMC6070370.
4: Pan P, Zhao SB, Li BH, Meng QQ, Yao J, Wang D, Li ZS, Bai Y. Effect of supplemental simethicone for bowel preparation on adenoma detection during colonoscopy: A meta-analysis of randomized controlled trials. J Gastroenterol Hepatol. 2018 Aug 1. doi: 10.1111/jgh.14401. [Epub ahead of print] PubMed PMID: 30069899.
5: Kutyla M, O'Connor S, Gurusamy SR, Gururatsakul M, Gould K, Whaley A, Kendall BJ, Hourigan L, Holtmann GJ. Influence of Simethicone Added to the Rinse Water during Colonoscopies on Polyp Detection Rates: Results of an Unintended Cohort Study. Digestion. 2018 Jul 25;98(4):217-221. doi: 10.1159/000489304. [Epub ahead of print] PubMed PMID: 30045043.
6: Ching HL, Healy A, Thurston V, Hale MF, Sidhu R, McAlindon ME. Upper gastrointestinal tract capsule endoscopy using a nurse-led protocol: First reported experience. World J Gastroenterol. 2018 Jul 14;24(26):2893-2901. doi: 10.3748/wjg.v24.i26.2893. PubMed PMID: 30018484; PubMed Central PMCID: PMC6048428.
7: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK501416/ PubMed PMID: 30000476.
8: Sajid MS, Rehman S, Chedgy F, Singh KK. Improving the mucosal visualization at gastroscopy: a systematic review and meta-analysis of randomized, controlled trials reporting the role of Simethicone ± N-acetylcysteine. Transl Gastroenterol Hepatol. 2018 May 19;3:29. doi: 10.21037/tgh.2018.05.02. eCollection 2018. PubMed PMID: 29971260; PubMed Central PMCID: PMC6002261.
9: Sarasu JM, Narang M, Shah D. Infantile Colic: An Update. Indian Pediatr. 2018 Jun 13. pii: S097475591600124. [Epub ahead of print] PubMed PMID: 29941700.
10: Springer JE, Elkheir S, Eskicioglu C, Doumouras AG, Kelly S, Yang I, Forbes S. The effect of simethicone on postoperative ileus in patients undergoing colorectal surgery (SPOT), a randomized controlled trial. Int J Surg. 2018 Aug;56:141-147. doi: 10.1016/j.ijsu.2018.06.011. Epub 2018 Jun 12. PubMed PMID: 29906642.
11: Thaker AM, Kim S, Sedarat A, Watson RR, Muthusamy VR. Inspection of endoscope instrument channels after reprocessing using a prototype borescope. Gastrointest Endosc. 2018 Oct;88(4):612-619. doi: 10.1016/j.gie.2018.04.2366. Epub 2018 May 9. PubMed PMID: 29753038.
12: [French comment on article Simethicone improves bowel cleansing with low-volume polyethylene glycol: a multicenter randomized trial]. Endoscopy. 2018 Apr;50(4):461-462. doi: 10.1055/a-0582-7759. Epub 2018 Mar 27. French. PubMed PMID: 29587334.
13: Liu X, Guan CT, Xue LY, He S, Zhang YM, Zhao DL, Li Y, Liu FG, Li J, Liu YF, Ling AS, Wei WQ, Wang GQ. Effect of premedication on lesion detection rate and visualization of the mucosa during upper gastrointestinal endoscopy: a multicenter large sample randomized controlled double-blind study. Surg Endosc. 2018 Aug;32(8):3548-3556. doi: 10.1007/s00464-018-6077-4. Epub 2018 Mar 23. PubMed PMID: 29572630; PubMed Central PMCID: PMC6061056.
14: Krijbolder MS, Grooteman KV, Bogers SK, de Jong DJ. Addition of simethicone improves small bowel capsule endoscopy visualisation quality. Neth J Med. 2018 Jan;76(1):27-31. PubMed PMID: 29380729.
15: [French comment on article Impact of preprocedure simethicone on adenoma detection rate during colonoscopy: a multicenter, endoscopist-blinded randomized controlled trial]. Endoscopy. 2018 Feb;50(2):190. doi: 10.1055/s-0043-125217. Epub 2018 Jan 29. French. PubMed PMID: 29378376.
16: Zhang S, Zheng D, Wang J, Wu J, Lei P, Luo Q, Wang L, Zhang B, Wang H, Cui Y, Chen M. Simethicone improves bowel cleansing with low-volume polyethylene glycol: a multicenter randomized trial. Endoscopy. 2018 Apr;50(4):412-422. doi: 10.1055/s-0043-121337. Epub 2017 Nov 13. PubMed PMID: 29132175.
17: Zhu SG, Qian YY, Tang XY, Zhu QQ, Zhou W, Du H, An W, Su XJ, Zhao AJ, Ching HL, McAlindon ME, Li ZS, Liao Z. Gastric preparation for magnetically controlled capsule endoscopy: A prospective, randomized single-blinded controlled trial. Dig Liver Dis. 2018 Jan;50(1):42-47. doi: 10.1016/j.dld.2017.09.129. Epub 2017 Oct 6. PubMed PMID: 29110963.
18: Chen HB, Lian-Xiang P, Yue H, Chun H, Shu-Ping X, Rong-Pang L, Xiao-Zong W, Xiao-Lin L. Randomized controlled trial of 3 days fasting and oral senna, combined with mannitol and simethicone, before capsule endoscopy. Medicine (Baltimore). 2017 Oct;96(43):e8322. doi: 10.1097/MD.0000000000008322. PubMed PMID: 29069003; PubMed Central PMCID: PMC5671836.
19: Monrroy H, Vargas JI, Glasinovic E, Candia R, Azúa E, Gálvez C, Rojas C, Cabrera N, Vidaurre J, Álvarez N, González J, Espino A, González R, Parra-Blanco A. Use of N-acetylcysteine plus simethicone to improve mucosal visibility during upper GI endoscopy: a double-blind, randomized controlled trial. Gastrointest Endosc. 2018 Apr;87(4):986-993. doi: 10.1016/j.gie.2017.10.005. Epub 2017 Oct 14. PubMed PMID: 29037773.
20: Bai Y, Fang J, Zhao SB, Wang D, Li YQ, Shi RH, Sun ZQ, Sun MJ, Ji F, Si JM, Li ZS. Impact of preprocedure simethicone on adenoma detection rate during colonoscopy: a multicenter, endoscopist-blinded randomized controlled trial. Endoscopy. 2018 Feb;50(2):128-136. doi: 10.1055/s-0043-119213. Epub 2017 Oct 6. PubMed PMID: 28985630.

Explore Compound Types